An In-depth Technical Guide to Atorvastatin Methyl Ester: Structure, Properties, and Analytical Characterization
An In-depth Technical Guide to Atorvastatin Methyl Ester: Structure, Properties, and Analytical Characterization
Introduction
Atorvastatin, a leading synthetic statin, is a cornerstone in the management of hypercholesterolemia through its potent inhibition of HMG-CoA reductase.[1] The synthesis and production of this complex molecule involve multiple steps, giving rise to various intermediates and potential process-related impurities.[2][3] Among these, Atorvastatin Methyl Ester holds significant importance for researchers and drug development professionals. It is recognized both as a key impurity that can arise during the synthesis of Atorvastatin, particularly when methanol is used as a solvent, and as a crucial reference standard for analytical method development and quality control.[3][4] This guide provides a detailed technical overview of the chemical structure, molecular weight, and analytical characterization of Atorvastatin Methyl Ester.
Chemical Identity and Structure
The unique therapeutic activity of Atorvastatin is derived from its specific chemical architecture, which consists of a substituted pyrrole core linked to a chiral 3,5-dihydroxyheptanoic acid side chain.[2] Atorvastatin Methyl Ester is the corresponding methyl ester derivative of this side chain.
Nomenclature and Identifiers
To ensure unambiguous identification, several systematic naming conventions and identifiers are used.
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IUPAC Name: methyl (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate.[5][6]
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SMILES (Simplified Molecular-Input Line-Entry System): CC(C)C1=C(C(=C(N1CCOC)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4[6]
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InChIKey: IRKGCTGBOBRSMG-VSGBNLITSA-N[6]
Chemical Structure
The structure comprises a central, highly substituted pyrrole ring. Attached to the nitrogen of this ring is the characteristic (3R,5R)-3,5-dihydroxyheptanoate side chain, which is critical for its biological activity. The methyl ester functional group is located at the terminus of this side chain.
Caption: 2D representation of Atorvastatin Methyl Ester.
Physicochemical Properties
A precise understanding of the physicochemical properties is fundamental for analytical method development, formulation studies, and quality control.
| Property | Value | Source(s) |
| Molecular Formula | C₃₄H₃₇FN₂O₅ | [5][6][7][8][9][10][11] |
| Molecular Weight | 572.67 g/mol | [5][7][8][9][11] |
| Exact Mass | 572.26865045 Da | [6] |
| CAS Number | 345891-62-5 | [5][6][7][8][9][11] |
| Appearance | White to off-white solid | [12] |
| Purity (Typical) | ≥95-98% | [5][11] |
| Storage Temperature | -20°C | [5] |
Context in Pharmaceutical Analysis and Synthesis
Atorvastatin Methyl Ester is primarily encountered in two contexts:
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Process-Related Impurity: During the synthesis of Atorvastatin, particularly in steps involving methanol as a solvent or reagent, esterification of the carboxylic acid side chain can occur.[3][4] Regulatory guidelines necessitate the identification, quantification, and control of such impurities to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).
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Reference Standard: For the accurate detection and quantification of this specific impurity in batches of Atorvastatin, a well-characterized reference standard of Atorvastatin Methyl Ester is required.[13] This allows for the validation of analytical methods, such as HPLC, to ensure they are sensitive and specific enough to monitor impurity levels. It can be readily synthesized by the direct esterification of Atorvastatin free acid or by the treatment of Atorvastatin lactone with methanol.[3]
Protocol for Analytical Characterization: HPLC-MS
To confirm the identity and assess the purity of a sample purported to be Atorvastatin Methyl Ester, a combined liquid chromatography-mass spectrometry (LC-MS) approach is highly effective. This technique provides both chromatographic separation from other related substances and definitive mass confirmation.
Rationale for Method Selection
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Expertise & Experience: HPLC offers high-resolution separation of complex mixtures, making it ideal for resolving Atorvastatin Methyl Ester from the parent drug and other potential impurities. Coupling it with Mass Spectrometry (MS) provides unambiguous confirmation of the molecular weight, a critical piece of identifying data.
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Trustworthiness: This method is self-validating. The retention time from the HPLC provides a preliminary identifier, which is then definitively confirmed by the mass-to-charge ratio (m/z) from the MS. A pure sample will yield a single major chromatographic peak with the expected m/z.
Experimental Protocol
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Sample Preparation:
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Accurately weigh approximately 1 mg of the Atorvastatin Methyl Ester reference standard.
-
Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a stock solution of 100 µg/mL.
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Further dilute the stock solution to a working concentration of approximately 10 µg/mL using the same diluent.
-
-
HPLC Conditions:
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Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient: Start at 40% B, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions.
-
Flow Rate: 0.8 mL/min.
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Column Temperature: 35°C.
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Injection Volume: 10 µL.
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UV Detection: 245 nm.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
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Scan Range: m/z 100 - 1000.
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Capillary Voltage: 3.5 kV.
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Source Temperature: 150°C.
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Desolvation Temperature: 350°C.
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Data Analysis and Expected Results:
-
The HPLC chromatogram should display a primary peak at a characteristic retention time.
-
The mass spectrum corresponding to this peak should show a prominent ion at an m/z of 573.27 , which corresponds to the protonated molecule [M+H]⁺ (Calculated for [C₃₄H₃₇FN₂O₅+H]⁺ = 573.2760).
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Analytical Workflow Diagram
Caption: Workflow for the analytical characterization of Atorvastatin Methyl Ester.
Conclusion
Atorvastatin Methyl Ester is a chemically distinct entity with a molecular weight of 572.67 g/mol and the formula C₃₄H₃₇FN₂O₅.[5][7][8][9][11] Its significance in pharmaceutical development is twofold: as a process-related impurity requiring diligent control and as an essential analytical reference standard for ensuring the quality and purity of Atorvastatin API. The structural and physicochemical properties detailed in this guide, along with the outlined analytical workflow, provide a robust framework for researchers and scientists engaged in the development, manufacturing, and analysis of Atorvastatin.
References
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Cambridge Bioscience. Atorvastatin methyl ester. [Link]
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PubChem. Atorvastatin methyl ester. [Link]
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ACS Publications. Atorvastatin (Lipitor) by MCR. [Link]
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Royal Society of Chemistry. Chapter 4: Synthesis of Atorvastatin. [Link]
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Carl ROTH. Atorvastatin methyl ester, 5 mg, CAS No. 345891-62-5. [Link]
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Anant Pharmaceuticals Pvt. Ltd. CAS 345891-62-5 Atorvastatin Methyl Ester Impurity. [Link]
- Google Patents.
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ResearchGate. Synthesis of Some Impurities and/or Degradation Products of Atorvastatin. [Link]
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